

A Comparative Guide to Parylene Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexachloroparaxylene*

Cat. No.: *B1667536*

[Get Quote](#)

This guide provides a comprehensive performance benchmark of Parylene polymers, which are derived from substituted p-xlenes. Known for their exceptional properties as conformal coatings, Parylenes find extensive use in protecting electronic circuits, medical devices, and other sensitive components from environmental factors.^[1] This document offers a detailed comparison of various Parylene types and other common conformal coatings, supported by experimental data and protocols.

Performance Benchmarks: A Comparative Analysis

The performance of different Parylene variants—Parylene N, C, D, and HT (AF-4)—is compared below with other common conformal coatings such as epoxies, silicones, and urethanes. The data is summarized for key mechanical, electrical, thermal, and barrier properties.

Mechanical Properties

Parylenes exhibit high tensile and yield strength compared to many other polymer coatings.^[2] ^[3] Their mechanical robustness makes them suitable for applications requiring durable protection.

Property	Parylene N	Parylene C	Parylene D	Epoxy	Silicone	Urethane	ASTM Method
Tensile Strength (psi)	6,526[2]	10,153[2]	11,000	4,000-13,000[4]	800-1,000[4]	175-10,000[4]	D882-56T[4]
Young's Modulus (psi)	3.5×10^5 [2]	4.6×10^5 [2]	4.0×10^5	3.5×10^5 [4]	900[4]	1,000-10,000[4]	D882-56T[4]
Elongation to Break (%)	8	200[5]	10	-	-	-	D882[5]
Coefficient of Friction (Static)	0.25	0.29[5]	0.31	-	-	-	D1894[5]

Electrical Properties

Parylenes are excellent dielectric materials, making them ideal for electrical insulation in electronics.[3] Parylene N, in particular, has a very low dissipation factor and a dielectric constant that is stable across a range of frequencies.[6][7]

Property	Parylene N	Parylene C	Parylene HT (AF-4)	Epoxy	Silicone	Urethane	ASTM Method
Dielectric Strength (V/mil)	7,000[8]	5,600[5] [9]	5,800	2,200[10]	2,000[10]	3,500[10]	D149[9]
Dielectric Constant (at 1 MHz)	2.65[11]	2.95[5] [12]	2.20[11]	3.3- 4.6[10]	3.1- 4.2[10]	3.8- 4.4[10]	D150[5]
Volume Resistivity ($\Omega \cdot \text{cm}$)	1.4 x 10^{17} [2]	8.8 x 10^{16} [2][5]	1.1 x 10^{17} [2]	-	-	-	D257[5]

Thermal Properties

The thermal stability of Parylenes varies among the different types, with fluorinated versions like Parylene HT offering superior performance at high temperatures.[6][13]

Property	Parylene N	Parylene C	Parylene D	Parylene HT (AF-4)
Melting Point (°C)	420[14]	290[5][15]	380[15]	>500[15]
Max. Short-Term Service Temp. (°C)	95[15]	115[15]	135[15]	450[15]
Max. Long-Term Service Temp. (°C)	60[15]	80[15]	100[15]	350[15]
Coefficient of Thermal Expansion ($10^{-5}/^{\circ}\text{C}$)	6.9	3.5[5]	3.8	-

Barrier Properties

Parylene coatings are known for their excellent barrier properties against moisture and gases, with Parylene C being a popular choice for this purpose due to its low permeability.[3][13]

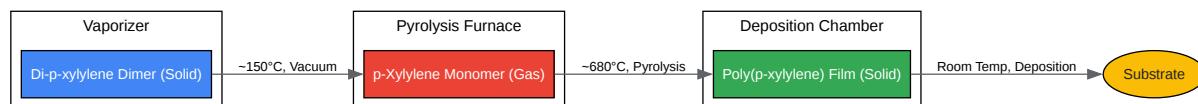
Property	Parylene N	Parylene C
Water Vapor Transmission (g-mil/100 in ² -24 hr)	1.3	0.14[5]
Gas Permeability (cc-mil/100 in ² -24 hr) - N ₂	7.7[3]	1.5[3]
Gas Permeability (cc-mil/100 in ² -24 hr) - O ₂	39[3]	7.1[3]
Gas Permeability (cc-mil/100 in ² -24 hr) - CO ₂	214[3]	7.7[3]
Water Absorption (24 hr, %)	0.01	0.06[5]

Biocompatibility for Medical Applications

Parylene coatings are widely used in medical devices due to their excellent biocompatibility.[8][16] They are non-toxic, chemically inert, and meet USP Class VI and ISO 10993 standards.[8][17] This makes them suitable for coating a variety of medical implants and instruments, providing a safe interface between the device and human tissue.[16] The coatings also provide a lubricious surface, which can be beneficial for devices like catheters.[17]

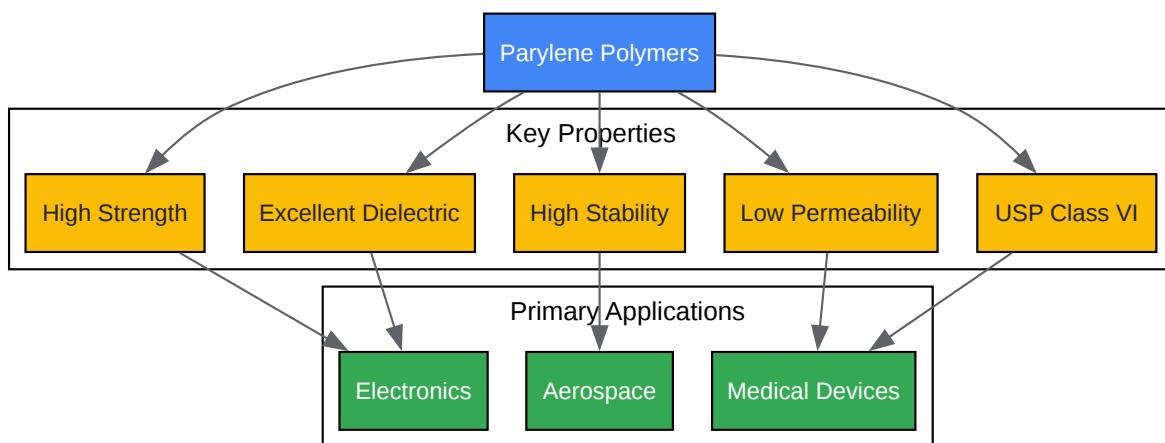
Experimental Protocols

Synthesis of Parylene Coatings: The Gorham Process


Parylene coatings are typically applied using a chemical vapor deposition (CVD) method known as the Gorham process.[1][18] This process is conducted in a vacuum and involves three main steps:

- Sublimation: The solid precursor, a di-p-xylylene dimer, is heated and vaporized at approximately 100-170°C.[19][20]

- Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (around 650-750°C), where it is cleaved into reactive p-xylylene monomers.[21][22]
- Deposition: The monomer gas flows into a room-temperature deposition chamber where it adsorbs and polymerizes onto all exposed surfaces, forming a thin, uniform, and pinhole-free conformal coating.[19][22]


This solvent-free process ensures a high-purity coating that can penetrate into very small crevices.[1][13]

Visualizations

[Click to download full resolution via product page](#)

Caption: The Gorham process for Parylene deposition.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of Parylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Parylene - Wikipedia [en.wikipedia.org]
- 2. hzo.com [hzo.com]
- 3. vsiparylene.com [vsiparylene.com]
- 4. paryleneengineering.com [paryleneengineering.com]
- 5. paryleneengineering.com [paryleneengineering.com]
- 6. physics.rutgers.edu [physics.rutgers.edu]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. hzo.com [hzo.com]
- 9. advancedcoating.com [advancedcoating.com]
- 10. Parylene Dielectric Properties | Specialty Coating Systems [scscoatings.com]
- 11. vsiparylene.com [vsiparylene.com]
- 12. Parylene [mit.edu]
- 13. advancedcoating.com [advancedcoating.com]
- 14. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 15. vsiparylene.com [vsiparylene.com]
- 16. hrpub.org [hrpub.org]
- 17. advancedcoating.com [advancedcoating.com]
- 18. paryleneengineering.com [paryleneengineering.com]
- 19. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 20. nanochemika.co.il [nanochemika.co.il]
- 21. researchgate.net [researchgate.net]

- 22. biomems.usc.edu [biomems.usc.edu]
- To cite this document: BenchChem. [A Comparative Guide to Parylene Polymers for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667536#benchmarking-the-performance-of-polymers-derived-from-hexachloroparaxylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com